Carnidazole

Descripción general

Descripción

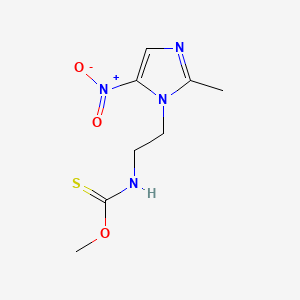

Carnidazol es un fármaco antiprotozoario que pertenece a la clase de los nitroimidazoles. Se utiliza principalmente en medicina veterinaria para tratar infecciones por Trichomonas en palomas . La fórmula química del compuesto es C8H12N4O3S, y tiene una masa molar de 244,27 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Carnidazol se puede sintetizar a través de una serie de reacciones químicas que involucran el anillo de nitroimidazol. La síntesis generalmente comienza con la nitración de imidazol, seguida de alquilación y reacciones posteriores para introducir el grupo carbamotiolato .

Métodos de Producción Industrial: La producción industrial de Carnidazol implica síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye estrictas medidas de control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: Carnidazol se somete a varias reacciones químicas, incluyendo:

Oxidación: El grupo nitro en Carnidazol se puede reducir a un grupo amino en condiciones específicas.

Sustitución: El anillo de imidazol puede sufrir reacciones de sustitución, donde diferentes grupos funcionales reemplazan los existentes.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y otros agentes oxidantes.

Sustitución: Se utilizan reactivos como haluros de alquilo y nucleófilos para reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la reducción del grupo nitro puede producir derivados amino, mientras que las reacciones de sustitución pueden producir varios compuestos de imidazol sustituidos .

Aplicaciones Científicas De Investigación

Treatment of Avian Trichomonosis

Carnidazole has been extensively studied for its effectiveness against avian trichomonosis, a disease caused by Trichomonas gallinae. The following table summarizes key findings from various studies regarding the efficacy of this compound in treating this condition:

Case Studies

- Pigeon Study : In a study involving naturally infected pigeons, a single dose of this compound (10 mg/kg) resulted in an 87.5% success rate in alleviating symptoms compared to metronidazole, which achieved 100% efficacy at the same dosage. However, it was noted that clinical manifestations persisted in some cases due to potential resistance or late diagnosis .

- House Finches : Another study indicated that doses ranging from 20 to 30 mg/kg were only partially effective against Trichomonas gallinae in house finches, with symptoms of emaciation and ocular discharge observed .

- Pink Pigeons : Administration of this compound at doses of 5-10 mg/bird showed effectiveness in the short term but highlighted the risk of relapse post-treatment .

Resistance Patterns

Resistance to nitroimidazoles, including this compound, has been documented, raising concerns about its long-term efficacy. In several studies, a significant proportion of treated birds exhibited resistance, particularly when administered lower doses or when treatment was delayed . This underscores the importance of early diagnosis and appropriate dosing strategies to enhance treatment outcomes.

Mecanismo De Acción

Carnidazol ejerce sus efectos interfiriendo con la síntesis de ADN de los protozoos. El grupo nitro en Carnidazol se reduce dentro de la célula protozoaria, lo que lleva a la formación de intermediarios reactivos que dañan el ADN y otros componentes celulares críticos, lo que finalmente causa la muerte celular .

Comparación Con Compuestos Similares

Carnidazol es parte de la familia de los nitroimidazoles, que incluye compuestos como metronidazol, tinidazol, secnidazol y ornidazol . En comparación con estos compuestos, Carnidazol se utiliza específicamente en medicina veterinaria, mientras que otros como el metronidazol se utilizan ampliamente en medicina humana .

Compuestos Similares:

Metronidazol: Se utiliza para tratar diversas infecciones bacterianas anaeróbicas y protozoarias en humanos.

Tinidazol: Similar al metronidazol pero con una vida media más larga.

Secnidazol: Conocido por su régimen de tratamiento de dosis única.

Ornidazol: Se utiliza para tratar infecciones similares a las tratadas con metronidazol.

La singularidad de Carnidazol reside en su aplicación específica en medicina veterinaria y su eficacia contra las infecciones por Trichomonas en palomas .

Actividad Biológica

Carnidazole is a nitroimidazole derivative primarily used in veterinary medicine for the treatment of protozoal infections, particularly in birds. Its efficacy against Trichomonas gallinae, a parasite responsible for significant mortality in avian species, has been documented. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical studies.

This compound exerts its therapeutic effects through several mechanisms:

- Nitro Group Reduction : The nitro group in nitroimidazoles is reduced to form reactive intermediates that interact with DNA, leading to the disruption of nucleic acid synthesis in protozoa.

- Generation of Free Radicals : The reduction process generates free radicals that can cause oxidative damage to cellular components, including lipids and proteins, ultimately leading to cell death.

| Mechanism | Description |

|---|---|

| Nitro Group Reduction | Converts nitro group into reactive intermediates affecting DNA synthesis |

| Free Radical Generation | Induces oxidative stress leading to cellular damage |

| Interaction with DNA | Forms adducts that interfere with replication and transcription |

Case Studies

- Treatment of Trichomonas gallinae :

- Field Trials :

- In trials involving house finches (Haemorhous mexicanus), doses ranging from 20-30 mg/kg for five days showed partial effectiveness, with symptoms like emaciation and ocular discharge observed .

- Pink pigeons (Nesoenas mayeri) treated with 5-10 mg/bird displayed effective short-term results against trichomonosis but experienced weight loss and emaciation .

Table 2: Clinical Efficacy Data of this compound

| Species | Dose (mg/kg) | Treatment Duration (days) | Efficacy (%) | Observed Side Effects |

|---|---|---|---|---|

| Adult Birds | 10 | - | 100 | None |

| Squabs | 5 | - | 40 | Apathy, diarrhea |

| House Finches | 20-30 | 5 | Partial | Emaciation, ocular discharge |

| Pink Pigeons | 5-10 | Various | Effective | Weight loss, emaciation |

Toxicity and Safety Profile

While this compound is effective against protozoal infections, its safety profile raises concerns. Reports indicate that higher doses can lead to toxicity, particularly in younger birds. Symptoms may include lethargy and gastrointestinal disturbances. It is crucial to balance efficacy with potential side effects when administering this compound.

Table 3: Toxicity Observations

| Dose (mg/kg) | Symptoms Observed |

|---|---|

| >10 | Apathy, anorexia, diarrhea |

| >20 | Emaciation, ocular discharge |

Research Findings

Recent studies have focused on the genotoxicity and mutagenicity associated with nitroimidazoles. Although this compound has shown significant microbicidal activity against Trichomonas gallinae, its potential genotoxic effects necessitate further investigation. Research indicates that while some nitroimidazoles exhibit mutagenic properties under specific conditions, this compound's profile remains less clear .

Propiedades

IUPAC Name |

O-methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3S/c1-6-10-5-7(12(13)14)11(6)4-3-9-8(16)15-2/h5H,3-4H2,1-2H3,(H,9,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEVHVURWWTPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194957 | |

| Record name | Carnidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42116-76-7 | |

| Record name | Carnidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42116-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnidazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042116767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carnidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carnidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carnidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARNIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH5KI819JG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.